molecular formula C24H21NO5 B11096795 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate

Cat. No.: B11096795
M. Wt: 403.4 g/mol
InChI Key: YRBMQPSGIRRSOU-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Scientific Research Applications

4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate include other Schiff bases and derivatives of benzoic acid. These compounds share similar structural features but may differ in their reactivity and applications. For example, ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate is a related compound with similar chemical properties but different biological activities .

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 4-[[4-(4-methoxybenzoyl)oxyphenyl]methylideneamino]benzoate

InChI

InChI=1S/C24H21NO5/c1-3-29-23(26)18-6-10-20(11-7-18)25-16-17-4-12-22(13-5-17)30-24(27)19-8-14-21(28-2)15-9-19/h4-16H,3H2,1-2H3

InChI Key

YRBMQPSGIRRSOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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